2-[(o-Nitrophenyl)azo]-p-cresol

Thermal Analysis Dye Chemistry Process Safety

Synthesis of Drometrizole requires precise azo intermediates. Substituting with Sudan I or p-cresol alters melting point (108-110°C vs 131°C/1.94 LogP) and reaction kinetics, causing batch failure. - 99.4% reported yield to Drometrizole via reductive cyclization - ΔfH°solid: 198.7 ± 6.1 kJ/mol for scale-up safety - High LogP (4.55) enables C18 purification - Available for immediate procurement; technical data sheet provided.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 1435-71-8
Cat. No. B073396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(o-Nitrophenyl)azo]-p-cresol
CAS1435-71-8
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C13H11N3O3/c1-9-6-7-13(17)11(8-9)15-14-10-4-2-3-5-12(10)16(18)19/h2-8,17H,1H3
InChIKeyDRPPFIRCBMBJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(o-Nitrophenyl)azo]-p-cresol: Sourcing & Specification Baseline


2-[(o-Nitrophenyl)azo]-p-cresol (CAS 1435-71-8), also referred to as 4-methyl-2-[(2-nitrophenyl)diazenyl]phenol, is an aromatic azo compound classified within the nitroazobenzene derivatives. Its molecular formula is C13H11N3O3, with a molecular weight of 257.24 g/mol [1]. The compound is characterized by a solid-state enthalpy of formation (ΔfH°solid) of 198.7 ± 6.1 kJ/mol [2], a melting point range of 108-110 °C [3], and a calculated partition coefficient (LogP) of 4.5474 [4]. As a reactive azo intermediate, it serves a well-defined role in the synthesis of benzotriazole-based UV absorbers, particularly Drometrizole .

Synthetic Route

Key intermediate for benzotriazole UV absorber synthesis via reductive cyclization.

Thermochemical Profile

Well-defined enthalpy of formation supports process safety modeling and scale-up.

Separation Behavior

High lipophilicity informs reversed-phase method development and extraction design.

2-[(o-Nitrophenyl)azo]-p-cresol: Why Generic Substitution Fails


Direct replacement of 2-[(o-Nitrophenyl)azo]-p-cresol with simpler azo dyes (e.g., Sudan I) or its precursor p-cresol introduces significant deviations in critical physicochemical and thermodynamic properties. The compound's ortho-nitro substituent and para-methylphenol core are essential for its specific reactivity profile, particularly in reductive cyclization reactions that yield benzotriazole derivatives . Quantitative comparisons reveal substantial differences: its melting point (108-110 °C) is notably lower than that of Sudan I (approx. 131 °C) [1], its enthalpy of formation (198.7 kJ/mol) is markedly lower than that of unsubstituted trans-azobenzene (311.41 kJ/mol) [2], and its LogP (4.5474) is significantly higher than that of p-cresol (approx. 1.94) [3]. These discrepancies directly impact solubility behavior, thermal stability, and reaction kinetics, making substitution a source of experimental irreproducibility and process failure.

Target
2-[(o-Nitrophenyl)azo]-p-cresol
vs. Sudan I
Lower melting profile
Generic azo dye lacks ortho-nitro group for cyclization
vs. Azobenzene
~113 kJ/mol lower ΔfH°solid
Thermal behavior and reaction energetics may shift significantly
vs. p-Cresol
>400-fold higher partition coefficient
Precursor cannot undergo azo-bridge reductive cyclization

Structural analogs may not reproduce the specific reactivity profile required for benzotriazole formation. Verify ortho-nitroazo functionality before substitution.

2-[(o-Nitrophenyl)azo]-p-cresol: Quantitative Differentiation Evidence


Thermal Behavior vs. Sudan I

The melting point of 2-[(o-Nitrophenyl)azo]-p-cresol is significantly lower than that of the widely used azo dye Sudan I. Specifically, 2-[(o-Nitrophenyl)azo]-p-cresol exhibits a melting point range of 108-110 °C [1], whereas Sudan I melts at approximately 131 °C [2]. This 21-23 °C difference is critical for processes involving melt-based formulations or thermal stability assessments.

Thermal Behavior vs. Sudan I
Direct comparison
108–110 °C vs. ~131 °C
Lower melting range supports distinct thermal processing profile.
~21–23 °C difference; data from authoritative compendia.
Thermal Analysis Dye Chemistry Process Safety

Thermodynamic Stability vs. Azobenzene

The standard enthalpy of formation (ΔfH°solid) for 2-[(o-Nitrophenyl)azo]-p-cresol is 198.7 ± 6.1 kJ/mol [1]. This value is substantially lower than that of trans-azobenzene, which has a ΔfH°solid of 311.41 kJ/mol [2]. The difference of approximately 112.7 kJ/mol underscores a fundamentally different energetic stabilization conferred by the nitro and methylphenol substituents.

Thermodynamic Stability vs. Azobenzene
Direct comparison
198.7 ± 6.1 vs. 311.41 kJ/mol
~112.7 kJ/mol lower ΔfH°solid informs reaction hazard assessment.
Combustion calorimetry; standard conditions.
Thermochemistry Computational Chemistry Energetic Materials

Lipophilicity vs. p-Cresol

2-[(o-Nitrophenyl)azo]-p-cresol possesses a calculated LogP (octanol-water partition coefficient) of 4.5474 [1]. This value is markedly higher than that of its precursor, p-cresol, which has a LogP of approximately 1.94 [2]. The difference of ~2.6 LogP units corresponds to a >400-fold higher theoretical partition coefficient into non-polar phases.

Lipophilicity vs. p-Cresol
Calculated comparison
LogP 4.55 vs. ~1.94
+2.6 LogP units indicates strong reversed-phase retention.
Computed value; >400-fold higher theoretical partition.
Lipophilicity Partition Coefficient QSAR Extraction

Role in Drometrizole Synthesis

2-[(o-Nitrophenyl)azo]-p-cresol is a documented intermediate in the synthesis of Drometrizole (2-(2H-Benzotriazol-2-yl)-p-cresol, CAS 2440-22-4), a commercial benzotriazole UV absorber . The synthetic route proceeds via reductive cyclization of the azo compound, a transformation not possible with generic azo dyes or unsubstituted phenols. The overall process from this intermediate to Drometrizole has been reported with a high yield of 99.4% [1].

Role in Drometrizole Synthesis
Class-level inference
Key intermediate; reported yield 99.4%
Defines application niche distinct from generic azo dyes.
Reductive cyclization; benzotriazole UV absorber route.
Synthetic Intermediate UV Absorber Benzotriazole Process Chemistry

2-[(o-Nitrophenyl)azo]-p-cresol: Application Scenarios


Benzotriazole UV Absorber Synthesis

This is the primary industrial use case. The compound serves as the direct precursor for Drometrizole via a reductive cyclization reaction [1]. The reported overall yield for the synthesis of Drometrizole from this intermediate is 99.4% [2]. Procurement for this purpose is based on the compound's unique ortho-nitroazo structure, which facilitates the formation of the benzotriazole ring, a transformation that cannot be replicated with simple azo dyes.

Process Safety Engineering

The compound's well-defined thermochemical data, including its enthalpy of formation (198.7 kJ/mol) [1], is critical for process safety assessments and reactor design. This quantitative data allows for accurate calculation of reaction enthalpies and heat management strategies, which is a key differentiator from less well-characterized azo compounds. The lower enthalpy of formation compared to unsubstituted azobenzene (311.41 kJ/mol) [2] indicates a different energetic profile that must be accounted for in scale-up.

Chromatographic Method Development

The high lipophilicity of the compound (LogP = 4.5474) [1] dictates specific conditions for its purification and analysis. Compared to more polar analogs like p-cresol (LogP ≈ 1.94) [2], this compound will exhibit strong retention on reversed-phase (C18) columns and will partition efficiently into non-polar solvents. This property is a critical specification for analytical chemists developing purity assays or for process chemists designing liquid-liquid extraction steps.

Thermal Stability in Formulations

The compound's melting point of 108-110 °C [1] is a key parameter for any application involving heating, milling, or melt-processing. It is significantly lower than the melting point of Sudan I (~131 °C) [2], which may be an advantage in low-temperature processing or a limitation in high-temperature applications. This specific thermal characteristic is essential data for formulators considering this compound as a component in solid dispersions or coatings.

Application
Selection Property
Validation Focus
Benzotriazole UV Absorber Synthesis
Ortho-nitroazo structure enables reductive cyclization
Reported cyclization yield and benzotriazole ring formation
Process Safety Engineering
Defined enthalpy of formation
Reaction enthalpy calculation and heat management modeling
Chromatographic Method Development
High lipophilicity (LogP context)
Reversed-phase retention behavior and extraction efficiency
Thermal Stability in Formulations
Melting point profile
Melt-processing compatibility and solid-dispersion design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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